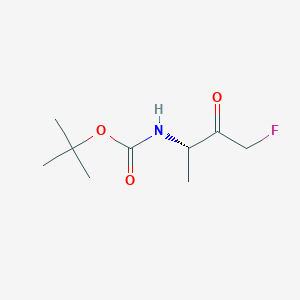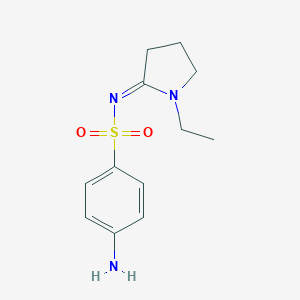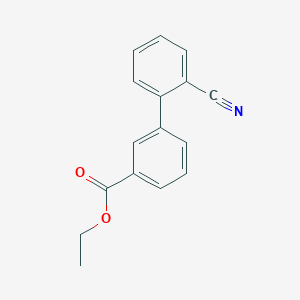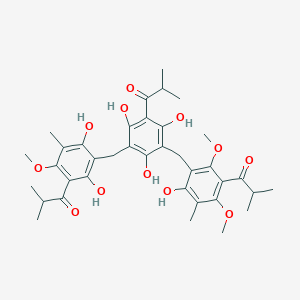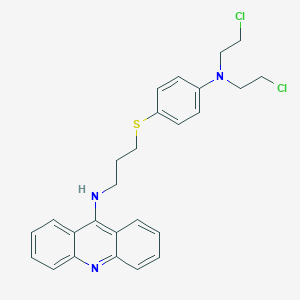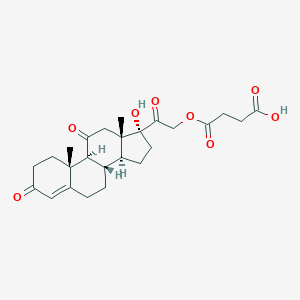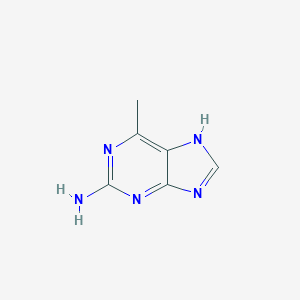
6-Methyl-1H-purin-2-amine
Overview
Description
6-Methyl-1H-purin-2-amine, also known by its IUPAC name, is a compound with the molecular formula C6H7N5 . It has a molecular weight of 149.16 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of potassium carbonate in N,N-dimethyl-formamide for 18 hours at ambient temperature . Another method involves the use of hydrogen chloride and hydrogen in methanol for 48 hours at ambient temperature .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7N5/c1-3-4-5(9-2-8-4)11-6(7)10-3/h2H,1H3,(H3,7,8,9,10,11) . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can vary based on the conditions and reactants used . For instance, the compound can undergo E2 elimination reactions, which involve the removal of a proton and a leaving group from a molecule .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a high GI absorption and is not a P-gp substrate . It is an inhibitor of CYP1A2 but not of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound is very soluble, with a solubility of 7.68 mg/ml or 0.0515 mol/l according to ESOL, and 11.7 mg/ml or 0.0783 mol/l according to Ali .Scientific Research Applications
Synthesis and Chemical Properties
6-Methyl-1H-purin-2-amine and its derivatives are extensively studied in the field of organic chemistry for their synthetic applications and tautomeric behaviors. Studies have shown that N-methoxy-9-methyl-9H-purin-6-amines, with various substituents, exhibit significant variations in amino/imino tautomer ratios, identified through NMR methods. These compounds, upon treatment with benzyl bromide, result in a mixture of N-7- and N6-benzylated products, with N-7 being the major product. This reactivity is influenced by the electronegativity of the substituents at C-2 position, affecting the tautomeric ratios and hence the chemical behavior of these compounds (Roggen & Gundersen, 2008).
Biological Activities
The derivatives of this compound have been explored for their potential biological activities. Research into 2-substituted N-methoxy-9-methyl-9H-purin-6-amines has indicated that the introduction of a methyl group at the 2-position could enhance antimycobacterial and antiprotozoal activities. Additionally, an amino function at this position might improve the activity against various cancer cell lines, showcasing the compound's potential in therapeutic applications (Roggen et al., 2011).
Antiviral Properties
Novel amides synthesized by coupling 6-[(9H-purin-6-yl)amino]hexanoic acid with heterocyclic amines have been studied for their antiviral properties. These purine derivatives demonstrated moderate activity against influenza A (H1N1) virus, indicating the potential of this compound derivatives in antiviral research (Krasnov et al., 2021).
Antibacterial Evaluation
The antibacterial properties of 1,2,4-Triazole compounds containing the purine moiety have also been explored. Compounds synthesized from 6-hydrazinyl-7H-purin-2-amine have been screened for antibacterial activity, further broadening the application spectrum of this compound derivatives in the field of antimicrobial research (Govori, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
6-Methyl-1H-purin-2-amine, also known as N6-Methyladenine , is a modified form of adenine, one of the primary nucleobases in DNAIt is known that adenine and its derivatives play crucial roles in various biological processes, including dna replication, transcription, and cellular signaling .
Mode of Action
It is known that n6-methyladenine, a related compound, acts as a reagent for substitution of adenine nucleotide analogs . This suggests that this compound may interact with its targets by substituting for adenine in nucleotide sequences, potentially altering the structure and function of DNA or RNA molecules .
Biochemical Pathways
Given its structural similarity to adenine, it is plausible that this compound could influence pathways involving dna replication, transcription, and cellular signaling .
Result of Action
It is known that modifications to adenine, such as methylation, can serve as epigenetic marks, influencing gene expression and cellular function .
Action Environment
It is recommended to store the compound in a dark place under an inert atmosphere at 2-8°c to maintain its stability .
Biochemical Analysis
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
6-methyl-7H-purin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-3-4-5(9-2-8-4)11-6(7)10-3/h2H,1H3,(H3,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWWNHLDHNSVSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168488 | |
| Record name | 6-Methyl-1H-purin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1681-10-3 | |
| Record name | 6-Methyl-9H-purin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1681-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-1H-purin-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001681103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-6-methylpurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30107 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methyl-1H-purin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-1H-purin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.325 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




